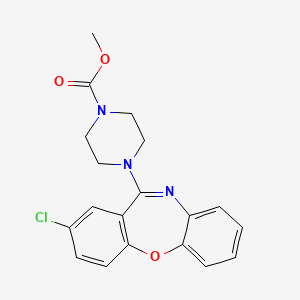

N-Carbomethoxyamoxapine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Carbomethoxyamoxapine is a biochemical used for proteomics research . It has a molecular formula of C19H18ClN3O3 and a molecular weight of 371.82 . It is an artifact formed by phosgene in chloroform when used in the extraction of amoxapine metabolites .

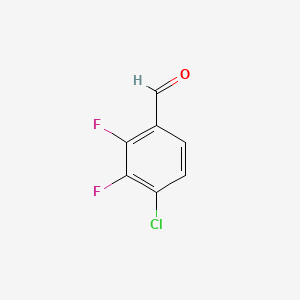

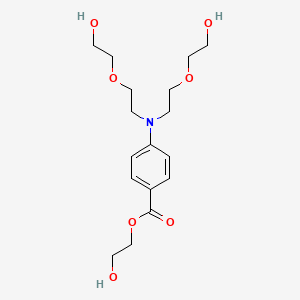

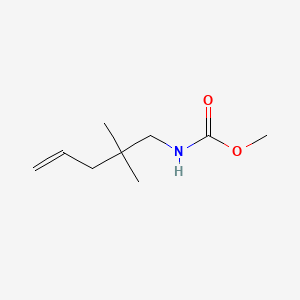

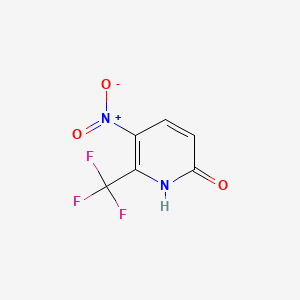

Molecular Structure Analysis

The molecular structure of N-Carbomethoxyamoxapine is represented by the formula C19H18ClN3O3 . The InChI key for N-Carbomethoxyamoxapine is FQYXQCUSHAGYNK-UHFFFAOYSA-N . Further analysis of the molecular structure would require advanced techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis

N-Carbomethoxyamoxapine has a molecular weight of 371.82 . Its molecular formula is C19H18ClN3O3 . Additional physical and chemical properties such as melting point, boiling point, solubility, and stability might be available in specialized chemical databases or literature.Aplicaciones Científicas De Investigación

Fungal Transformation in Antidepressant Drug Amoxapine : A study found that the biotransformation of amoxapine, an antidepressant, by Cunninghamella elegans produced several metabolites including N-carbomethoxyamoxapine. This compound, however, was identified as an artifact formed due to the decomposition of chloroform used in the extraction process and not as a direct metabolite of amoxapine (Moody, Heinze, & Cerniglia, 2001).

Intoxications Associated with NBOMe Compounds : Research on two cases of severe intoxication showed the presence of various N-methoxybenzyl (NBOMe) derivatives, which are potent 5HT2A receptor agonists. These substances, including 25B-NBOMe and 25C-NBOMe, are associated with serotonergic and sympathomimetic symptoms and represent a group of potentially dangerous emerging drugs (Tang, Ching, Tsui, Chu, & Mak, 2014).

Drug Exposures Reported to the Danish Poison Information Centre : A study reviewing NBOMe drug exposures reported a steep rise in such cases. NBOMe substances, including N-carbomethoxy derivatives, are hallmarked by their strong hallucinogenic effects, similar to LSD, but with potentially more stimulant properties (Madsen, Petersen, & Dalhoff, 2017).

Neuroleptic Properties of Amoxapine : Another study investigated amoxapine, discovering that it and its metabolites, including compounds related to N-carbomethoxyamoxapine, may have neuroleptic (antipsychotic) as well as antidepressant properties. This dual activity raises considerations for its therapeutic use and potential risks (Cohen, Harris, Altesman, & Cole, 1982).

Hallucinogenic Properties of NBOMe Compounds : A review on NBOMe drugs, including N-carbomethoxy derivatives, highlighted their potent hallucinogenic effects as 5-HT2A receptor agonists. These substances have led to severe intoxications and fatalities, raising significant public health concerns (Kyriakou et al., 2015).

Propiedades

IUPAC Name |

methyl 4-(8-chlorobenzo[b][1,4]benzoxazepin-6-yl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O3/c1-25-19(24)23-10-8-22(9-11-23)18-14-12-13(20)6-7-16(14)26-17-5-3-2-4-15(17)21-18/h2-7,12H,8-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQYXQCUSHAGYNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Carbomethoxyamoxapine | |

Q & A

Q1: What is N-Carbomethoxyamoxapine and how is it formed?

A1: N-Carbomethoxyamoxapine is an artifact, not a true metabolite, formed during the extraction process of amoxapine biotransformation samples when chloroform is used as the extraction solvent []. Amoxapine, a tricyclic antidepressant with a piperazine ring in its structure, can react with phosgene, a decomposition product often found in chloroform. This reaction leads to the formation of N-carbomethoxy derivatives at the secondary nitrogen of the piperazine ring, particularly in the presence of alcohol.

Q2: Why is the identification of N-Carbomethoxyamoxapine as an artifact important in amoxapine biotransformation studies?

A2: Misidentifying N-Carbomethoxyamoxapine as a metabolite of amoxapine could lead to erroneous conclusions about the drug's metabolic pathway and potentially impact the interpretation of research findings []. Recognizing it as an artifact arising from the extraction process emphasizes the need for careful solvent selection and appropriate control experiments in drug metabolism studies.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Hexahydropyrrolo[1,2-A]pyrazine-2(1H)-carboxamide](/img/structure/B569930.png)

![Spiro[bicyclo[3.1.0]hexane-6,2-oxirane], 3-(1-methylethenyl)-](/img/no-structure.png)

![Ethyl (4R)-5-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]-4-hydroxypentanoate](/img/structure/B569939.png)

![(2S)-[3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-1,2-propanediol](/img/structure/B569941.png)